molecular formula C14H9ClN2O3S B6127189 N-[3-(2-chlorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]furan-2-carboxamide

N-[3-(2-chlorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]furan-2-carboxamide

Cat. No.: B6127189
M. Wt: 320.8 g/mol
InChI Key: COHPYTDKVWIDFI-UHFFFAOYSA-N
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Description

N-[3-(2-chlorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]furan-2-carboxamide is a heterocyclic compound that contains a thiazolidine ring fused with a furan ring. This compound is of interest due to its potential biological and pharmacological activities, which include antimicrobial, anti-inflammatory, and anticancer properties.

Properties

IUPAC Name

N-[3-(2-chlorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O3S/c15-9-4-1-2-5-10(9)17-12(18)8-21-14(17)16-13(19)11-6-3-7-20-11/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COHPYTDKVWIDFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=NC(=O)C2=CC=CO2)S1)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-chlorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]furan-2-carboxamide typically involves the reaction of 2-chlorobenzaldehyde with thiosemicarbazide to form a thiazolidine intermediate. This intermediate is then reacted with furan-2-carboxylic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-chlorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Halogenation or nitration can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like bromine or nitric acid are employed for halogenation and nitration, respectively.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[3-(2-chlorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]furan-2-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits antimicrobial activity, making it useful in the study of bacterial and fungal infections.

    Medicine: Its anti-inflammatory and anticancer properties are being explored for potential therapeutic applications.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(2-chlorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes in microorganisms or cancer cells. Additionally, it can modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine derivatives: These compounds share the thiazolidine ring structure and exhibit similar biological activities.

    Furan derivatives: Compounds containing the furan ring also show antimicrobial and anti-inflammatory properties.

Uniqueness

N-[3-(2-chlorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]furan-2-carboxamide is unique due to the combination of the thiazolidine and furan rings, which enhances its biological activity and makes it a versatile compound for various applications.

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